1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
CAS No.: 2034612-40-1
Cat. No.: VC4171356
Molecular Formula: C15H18N4O2
Molecular Weight: 286.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034612-40-1 |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.335 |
| IUPAC Name | 1-cyclopentyl-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea |
| Standard InChI | InChI=1S/C15H18N4O2/c20-15(19-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H2,18,19,20) |
| Standard InChI Key | NDISVGLKBVCJGX-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Introduction
1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound with the molecular formula C15H18N4O2 and a molecular weight of 286.33 g/mol. It is characterized by the presence of a cyclopentyl group, a furan ring, and a pyrazine moiety, linked through a urea functional group. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities.
Synthesis and Preparation
The synthesis of 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea involves multi-step organic reactions:
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Preparation of Intermediates:
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Synthesis of the pyrazine ring through cyclization reactions.
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Formation of the furan moiety via nucleophilic substitution.
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Coupling Reaction:
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The intermediates are linked through amide bond formation using an isocyanate or carbamate.
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Purification:
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Techniques such as recrystallization or chromatography are employed to isolate the final product.
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Industrial-scale production optimizes reaction conditions (temperature, pressure, catalysts) to maximize yield and purity.
Common Reactions:
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Oxidation:
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The furan ring can be oxidized to form furanones using agents like potassium permanganate.
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Reduction:
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The pyrazine ring undergoes reduction to form dihydropyrazines with sodium borohydride.
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Substitution:
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Functional groups on the pyrazine or furan rings can be replaced via nucleophilic or electrophilic substitution.
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Major Products:
| Reaction Type | Products |
|---|---|
| Oxidation | Furanones, pyrazine oxides |
| Reduction | Dihydropyrazines, cyclopentylamines |
| Substitution | Halogenated pyrazines, alkylated furans |
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:
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Enzyme Inhibition:
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It may inhibit key enzymes involved in metabolic pathways.
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Receptor Modulation:
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Likely affects signaling pathways by interacting with cellular receptors.
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Research suggests that it may influence kinase activity and other signaling cascades, but further studies are needed to confirm these effects.
Medicinal Chemistry:
1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea serves as a scaffold for developing therapeutic agents due to its diverse chemical properties.
Pharmacological Effects:
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Antimicrobial Activity:
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Exhibits potential against bacterial and fungal pathogens.
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Anticancer Potential:
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Preliminary studies indicate its ability to induce apoptosis in cancer cells.
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Industrial Applications:
The compound is used as an intermediate in synthesizing more complex organic molecules for research and development purposes.
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea | Contains both furan and pyrazine moieties, offering diverse reactivity and biological activity |
| Pyrrolopyrazine derivatives | Similar biological activities but differ in structural features |
| Cyclopentyl derivatives | Varying activities based on substituents attached |
Case Studies:
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Antimicrobial Study:
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Demonstrated inhibition of Gram-positive bacteria at micromolar concentrations.
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Anticancer Research:
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Induced apoptosis in colorectal cancer cell lines during in vitro studies.
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